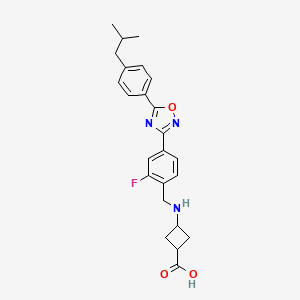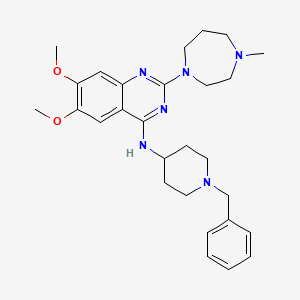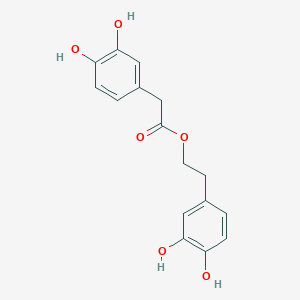
Cbp 307; cbp307
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CBP-307 is a novel and selective second generation S1P1 (a G-protein coupled receptor -GPCR) modulator for the treatment of a range of autoimmune disorders, including multiple sclerosis, inflammatory bowel disease and psoriasis. CBP-307 exhibited excellent safety features and potent T cell modulation activity as well as optimal pharmacokinetics and pharmacodynamics profiles, demonstrating the best-in-class potential. CBP-307 is in phase I clinical trials by Suzhou Connect for the treatment of autoimmune diseases.
Applications De Recherche Scientifique
Here are the findings:
Community-Based Participatory Research (CBPR) : CBPR is a research paradigm that emphasizes equitable partnerships between researchers and community members, focusing on addressing issues of injustice, inequality, and exploitation. This approach has been employed in various fields, including environmental health, public health, and social sciences. For instance, Castleden and Garvin (2008) discussed the use of Photovoice, a CBPR method, in a partnership with a First Nation in Western Canada, highlighting its effectiveness in creating social change and addressing health and environment issues (Castleden & Garvin, 2008).
Consolidated Bioprocessing (CBP) : Another context where "CBP" appears is in the field of biotechnology, particularly in the conversion of lignocellulose into desired products. Olson et al. (2012) reviewed the advances in CBP organism development, addressing the economic motivation for CBP and discussing key recent advances and remaining obstacles (Olson et al., 2012).
CBP in Environmental Health Sciences : O’Fallon and Dearry (2002) highlighted the role of community-based participatory research as a tool to advance environmental health sciences. They emphasized how CBPR methodology enhances the understanding of environmental health problems and promotes effective intervention strategies (O’Fallon & Dearry, 2002).
Propriétés
Formule moléculaire |
C24H26FN3O3 |
|---|---|
Poids moléculaire |
423.4884 |
Nom IUPAC |
3-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C24H26FN3O3/c1-14(2)9-15-3-5-16(6-4-15)23-27-22(28-31-23)17-7-8-18(21(25)12-17)13-26-20-10-19(11-20)24(29)30/h3-8,12,14,19-20,26H,9-11,13H2,1-2H3,(H,29,30) |
Clé InChI |
JNFXMFRSTYONCX-GUAVBDGJSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CNC4CC(C4)C(=O)O)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CBP-307; CBP 307; CBP307. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(20R)-10,15,20-trimethyl-2-[(4-methylpiperazin-1-yl)methyl]-18,19,20,21-tetrahydro-15H,17H-12,8-(metheno)pyrazolo[3',4':2,3][1,5,10,12]oxatriazacycloheptadecino[12,11-a]benzimidazol-7(6H)-one](/img/structure/B1192375.png)

